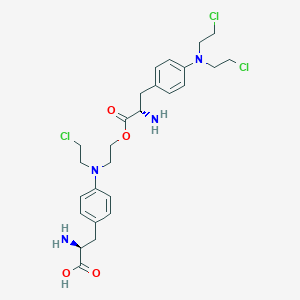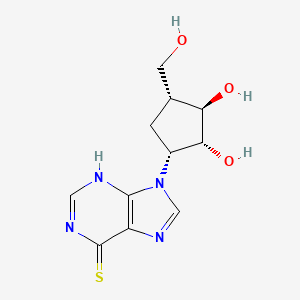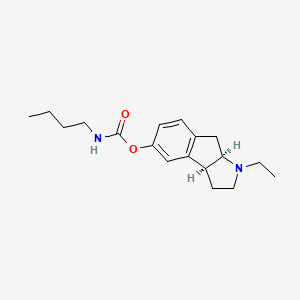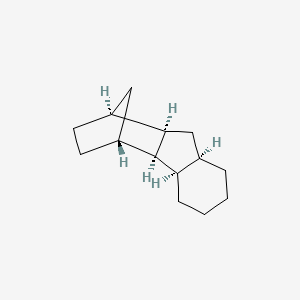
Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4bbeta,8abeta,9abeta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4bbeta,8abeta,9abeta)- is a complex organic compound with the molecular formula C14H22 . It is a polycyclic hydrocarbon with a unique structure that includes multiple stereocenters, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-1,4-methano-1H-fluorene involves multiple steps, typically starting with simpler hydrocarbons. The process often includes hydrogenation reactions under high pressure and temperature to achieve the desired polycyclic structure . Specific catalysts and solvents are used to facilitate these reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of Dodecahydro-1,4-methano-1H-fluorene is scaled up using large reactors that can handle the high pressures and temperatures required for hydrogenation. Continuous flow reactors are often employed to improve efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Dodecahydro-1,4-methano-1H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: In these reactions, one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or other hydrocarbons .
Aplicaciones Científicas De Investigación
Dodecahydro-1,4-methano-1H-fluorene has several applications in scientific research:
Chemistry: It is used as a model compound for studying polycyclic hydrocarbon reactions and mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism by which Dodecahydro-1,4-methano-1H-fluorene exerts its effects involves interactions with specific molecular targets and pathways. Its polycyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique stereochemistry plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetracyclo[9.2.1.02,10.03,8]tetradecane: Another polycyclic hydrocarbon with a similar structure but different stereochemistry.
Dodecahydro-1H-fluorene: A related compound with fewer hydrogen atoms and a simpler structure.
Uniqueness
Dodecahydro-1,4-methano-1H-fluorene stands out due to its multiple stereocenters and complex polycyclic structure. This makes it a valuable compound for studying stereochemistry and its effects on chemical and biological activity .
Propiedades
Número CAS |
100680-28-2 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
(1R,2R,3R,8R,10R,11S)-tetracyclo[9.2.1.02,10.03,8]tetradecane |
InChI |
InChI=1S/C14H22/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h9-14H,1-8H2/t9-,10+,11-,12-,13-,14-/m1/s1 |
Clave InChI |
XUVGPMDIOLPKQO-KLVXDSBYSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@H](C1)C[C@H]3[C@@H]2[C@@H]4CC[C@H]3C4 |
SMILES canónico |
C1CCC2C(C1)CC3C2C4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
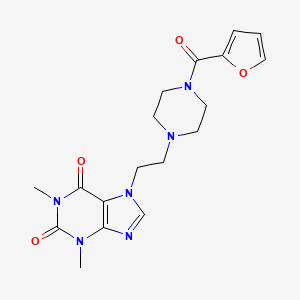
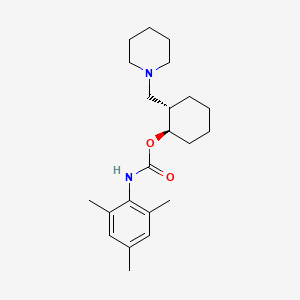


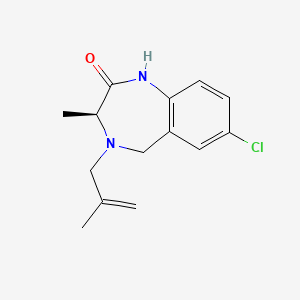
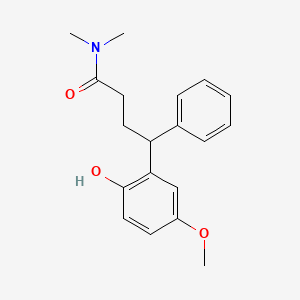
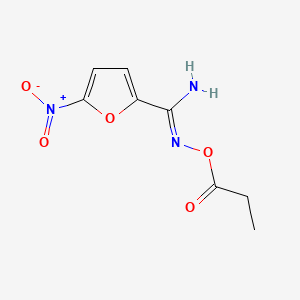
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
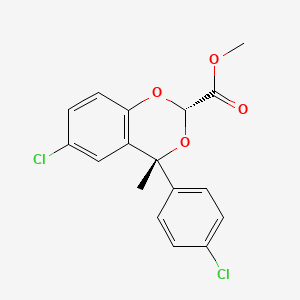
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
